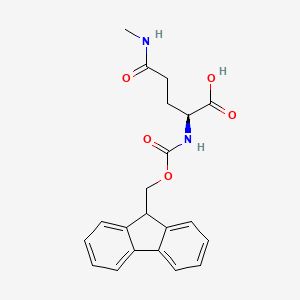

N-alpha-FMoc-N-delta-Methyl-L-glutaMine

Description

Contextualization within Protected Amino Acid Chemistry and Biopolymer Synthesis

The construction of biopolymers such as peptides and proteins with a defined sequence is a cornerstone of modern biotechnology and pharmaceutical development. This process relies on the use of amino acids where reactive functional groups are temporarily masked by "protecting groups". nbinno.com These groups prevent unwanted side reactions during the formation of peptide bonds, ensuring that the amino acids are linked in the correct sequence. nbinno.com The field of protected amino acid chemistry provides the essential tools for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the two primary methods for creating synthetic peptides. nbinno.com

Amino acids are versatile building blocks that offer inherent biocompatibility and diverse functionalities. rsc.org Integrating them into synthetic polymers can enhance properties like biodegradability. rsc.org However, their multiple reactive sites (the alpha-amino group, the alpha-carboxyl group, and the side chain) necessitate a sophisticated protection strategy to achieve controlled polymerization. rsc.orgnih.gov N-alpha-FMoc-N-delta-Methyl-L-glutamine exemplifies such a strategy, where the alpha-amino group is protected to direct the reaction, and the side chain is modified to impart specific properties to the final peptide.

Significance of the FMoc Protecting Group in Peptide Synthesis Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, and its introduction was a major advancement in solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com The "Fmoc/tBu" strategy, which uses the Fmoc group for temporary N-alpha-protection and acid-labile groups (like tert-butyl, tBu) for semi-permanent side-chain protection, is now the most widely used method for peptide synthesis. altabioscience.comnih.gov

The significance of the Fmoc group lies in its "orthogonality" with acid-labile protecting groups. peptide.com The Fmoc group is stable under acidic conditions but can be selectively and rapidly removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). wikipedia.orgcreative-peptides.com This deprotection step does not affect the acid-labile groups protecting the side chains or the linker attaching the peptide to the solid support resin. wikipedia.org This mildness is a key advantage over the older Boc (tert-butoxycarbonyl) chemistry, which requires repeated use of strong acids for deprotection, potentially damaging sensitive peptide sequences or modifications like phosphorylation and glycosylation. nih.govcreative-peptides.com The ability to monitor the deprotection reaction by UV spectroscopy of a byproduct further enhances its utility in both manual and automated synthesis workflows. wikipedia.orgnih.gov

Role of N-delta-Methylation in Glutamine Derivatives for Research and Peptidomimetic Design

Glutamine is a crucial amino acid involved in numerous biological processes, including protein synthesis, nitrogen transport, and energy production. nih.govdrugbank.comnih.gov In peptide synthesis, however, the glutamine side-chain amide can cause problems, such as dehydration to form a pyroglutamate (B8496135) residue or aggregation. Protecting the side-chain amide is a common strategy to prevent these issues. While bulky groups like trityl (Trt) are often used for this purpose, N-delta-methylation offers a more subtle but highly effective modification. peptide.com

N-methylation of amide bonds within a peptide backbone is a well-established strategy in peptidomimetic design to create analogues with improved pharmacological properties. monash.edu This modification increases the peptide's resistance to enzymatic degradation by proteases, enhances its lipophilicity (which can improve cell membrane permeability and bioavailability), and removes a hydrogen bond donor, which can be used to fine-tune binding affinity and conformational preferences. monash.edunih.gov

Applying this concept to the glutamine side chain, N-delta-methylation serves two primary roles:

Preventing Side Reactions : It effectively blocks the side-chain amide from participating in undesirable dehydration reactions during synthesis. peptide.com

Modulating Biological Activity : As a tool in peptidomimetic design, the methyl group alters the steric and electronic properties of the glutamine side chain. By replacing a hydrogen atom with a methyl group, it eliminates a hydrogen bond donor site, which can be critical for disrupting or modifying interactions with biological targets like receptors or enzymes. monash.edu This modification allows for the creation of peptide-based probes and therapeutic candidates with tailored properties. The study of post-translational methylation, such as on arginine and lysine (B10760008) residues, is a recognized mechanism for regulating protein function, highlighting the biological relevance of such modifications. sigmaaldrich.com

Evolution of Specialized Amino Acid Building Blocks in Chemical Biology Research

The field of chemical biology has increasingly moved beyond the 20 proteinogenic amino acids to explore the vast chemical space offered by unnatural amino acids (UAAs). bioascent.comnih.gov These specialized building blocks are integrated into peptides and proteins to create molecules with novel structures and functions. nih.gov UAAs are key components in medicinal chemistry for developing peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved drug-like properties, such as enhanced stability, potency, and oral bioavailability. nih.govchemikailproteomics.com

The evolution of these building blocks has been driven by the need to overcome the limitations of natural peptides as therapeutic agents. nih.gov Researchers now have access to a wide variety of specialized amino acids, including N-methylated amino acids, fluorescently labeled amino acids, and those with post-translational modifications. sigmaaldrich.combiosyntan.de this compound is a prime example of such a specialized building block. It is not a naturally occurring amino acid but is synthetically designed to provide specific advantages in the construction of advanced biopolymers and peptidomimetics. bioascent.comresearchgate.netnih.gov The development of synthetic routes to access these complex monomers in an optically pure form is an active area of research. nih.govresearchgate.netnih.gov

Scope and Contemporary Relevance of this compound in Academic Research

This compound holds significant contemporary relevance as a sophisticated building block for academic and industrial researchers. Its utility stems from the powerful combination of the mild, orthogonal Fmoc protection strategy with the advantageous properties conferred by N-delta-methylation. This makes it a crucial tool in the synthesis of complex peptides where glutamine residues are present.

The primary application of this compound is in SPPS for the creation of novel peptide-based therapeutics, research probes, and biomaterials. chemimpex.com Researchers in drug discovery utilize it to systematically replace natural glutamine residues, allowing them to study structure-activity relationships and design peptidomimetics with improved stability against enzymatic breakdown and better cell permeability. monash.educhemimpex.com By modifying the hydrogen-bonding capacity of the glutamine side chain, scientists can fine-tune the conformational properties of a peptide to enhance its binding to a specific biological target. The synthesis of peptides containing such modified residues is crucial for advancing our understanding of protein-protein interactions and for developing new classes of drugs. chemikailproteomics.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-5-(methylamino)-5-oxopentanoic acid | |

| CAS Number | 1446478-17-6 | chemicalbook.com |

| Molecular Formula | C21H22N2O5 | |

| Molecular Weight | 382.41 g/mol | |

| Appearance | White to off-white powder | |

| Chirality | L-Configuration (S-enantiomer) |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-22-19(24)11-10-18(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPOLRMZHFFLL-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701194627 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446478-17-6 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446478-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Incorporation of N Alpha Fmoc N Delta Methyl L Glutamine into Complex Peptidic Structures

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The incorporation of sterically hindered residues like N-delta-Methyl-L-glutamine, however, requires careful optimization of standard protocols.

Optimization of Coupling Reagents and Conditions for N-delta-Methyl-L-glutamine Residues

The steric hindrance imparted by the N-delta-methyl group in N-alpha-FMoc-N-delta-Methyl-L-glutamine significantly impacts the efficiency of peptide bond formation. Standard coupling reagents may prove insufficient to drive the reaction to completion, necessitating the use of more potent activators.

Research has shown that for N-methylated amino acids in general, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often more effective than carbodiimides like DIC (N,N'-Diisopropylcarbodiimide), especially when used in conjunction with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). luxembourg-bio.compeptide.comresearchgate.net Phosphonium (B103445) salt-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have also demonstrated high efficiency in coupling sterically hindered N-methylated residues. acs.orgnih.gov

For particularly challenging couplings involving N-methylated amino acids, more specialized and highly reactive reagents may be employed. BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is a potent reagent known for its effectiveness in acylating N-methylated amino acids with low epimerization. acs.orgekb.egnih.gov Similarly, PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a highly reactive reagent used for difficult couplings where other reagents may fail. acs.orgspringernature.com

The optimization of coupling conditions is crucial. This typically involves using a significant excess of the protected amino acid and the coupling reagent (often 2-4 equivalents relative to the resin loading). luxembourg-bio.com Extended coupling times and, in some cases, elevated temperatures (microwave-assisted SPPS) can also enhance coupling efficiency for these challenging residues. ekb.eg Monitoring the coupling reaction is essential, and the bromophenol blue test is often preferred over the ninhydrin test for N-methylated amino acids, as the latter can give a false negative result. luxembourg-bio.com

| Coupling Reagent | Typical Conditions | Key Advantages for N-delta-Methyl-L-glutamine |

|---|---|---|

| HATU/DIEA | 3-4 eq. HATU, 6-8 eq. DIEA, 3-4 eq. Fmoc-Gln(Me)-OH, RT, 2-4 h | High coupling efficiency, fast reaction rates. luxembourg-bio.compeptide.comnih.govresearchgate.net |

| HBTU/DIEA | 3-4 eq. HBTU, 6-8 eq. DIEA, 3-4 eq. Fmoc-Gln(Me)-OH, RT, 2-4 h | Effective and commonly used, though may be slightly less reactive than HATU for hindered couplings. luxembourg-bio.com |

| PyBOP/DIEA | 3 eq. PyBOP, 6 eq. DIEA, 3 eq. Fmoc-Gln(Me)-OH, RT, 2-4 h | Byproducts are less hazardous than those of BOP; rapid reactions. peptide.comacs.org |

| PyAOP/DIEA | 3 eq. PyAOP, 6 eq. DIEA, 3 eq. Fmoc-Gln(Me)-OH, RT, 2-4 h | Particularly effective for coupling N-methyl amino acids to other N-methylated residues. nih.gov |

| BOP-Cl/DIEA | 2-3 eq. BOP-Cl, 4-6 eq. DIEA, 2-3 eq. Fmoc-Gln(Me)-OH, 0°C to RT, 1-3 h | Highly effective for acylating N-methyl amino acids with minimal racemization. acs.orgekb.egnih.gov |

Strategies for Mitigating Side Reactions During SPPS with Modified Glutamine

The incorporation of N-delta-Methyl-L-glutamine can be associated with several side reactions common in SPPS, some of which may be exacerbated by the nature of the modified residue.

A primary concern during the synthesis of any peptide is racemization , particularly of the activated amino acid. For N-methylated amino acids, the risk of racemization can be significant during activation. The use of coupling reagents that form active esters with additives like HOBt (Hydroxybenzotriazole) or its analogues can help suppress this side reaction. acs.org However, for highly hindered couplings requiring more forceful conditions, some degree of epimerization may still occur.

Diketopiperazine (DKP) formation is another common side reaction, especially at the dipeptide stage. This intramolecular cyclization cleaves the dipeptide from the resin. acs.orgekb.egacs.org The use of sterically bulky resins, such as 2-chlorotrityl chloride resin, can physically hinder this cyclization. ekb.eg Another effective strategy is the use of pre-formed dipeptides, which bypasses the vulnerable dipeptidyl-resin stage.

While standard glutamine residues are prone to pyroglutamate (B8496135) formation at the N-terminus under acidic or basic conditions, the impact of N-delta-methylation on this side reaction is not extensively documented. However, given that the side-chain amide is involved, methylation at this position could potentially alter the rate of this cyclization. Careful control of pH during synthesis and cleavage is always a prudent measure.

Finally, incomplete couplings due to steric hindrance can lead to the formation of deletion sequences , where one or more amino acids are missing from the final peptide. To mitigate this, a double coupling strategy is often employed, where the coupling step is repeated with fresh reagents to ensure the reaction goes to completion. springernature.com Capping of unreacted amino groups with reagents like acetic anhydride after the coupling step is another strategy to prevent the formation of deletion sequences, although this results in truncated peptides that may need to be removed during purification.

| Side Reaction | Mitigation Strategy | Rationale |

|---|---|---|

| Racemization | Use of additives like HOBt or its analogues; employing coupling reagents known for low racemization (e.g., BOP-Cl). acs.orgnih.gov | Forms less reactive, more stable active esters that are less prone to epimerization. |

| Diketopiperazine Formation | Use of 2-chlorotrityl chloride resin; incorporation of dipeptides. acs.orgekb.egacs.org | Steric hindrance from the resin linker inhibits intramolecular cyclization; bypasses the susceptible dipeptide-resin intermediate. |

| Pyroglutamate Formation | Careful control of pH during synthesis and cleavage; use of HOBt in deprotection solutions. acs.org | Minimizes the acid- or base-catalyzed intramolecular cyclization of the N-terminal glutamine residue. |

| Deletion Sequences | Double coupling; capping of unreacted amines. springernature.com | Ensures complete reaction at each step; terminates chains that have failed to couple, simplifying purification. |

Influence of N-delta-Methylation on Coupling Efficiency and Peptide Chain Elongation

The presence of the N-delta-methyl group on the glutamine side chain introduces steric bulk, which can significantly reduce the efficiency of the coupling reaction. This steric hindrance can slow down the reaction kinetics, leading to incomplete couplings if standard protocols are used. The effect is particularly pronounced when coupling the N-delta-methylated glutamine to another sterically hindered amino acid or when the growing peptide chain on the resin is long and may be aggregated.

Furthermore, the incorporation of N-methylated residues can influence the conformation of the growing peptide chain on the solid support. This can sometimes lead to aggregation, further hindering the accessibility of the N-terminus for subsequent coupling steps and thus impeding peptide chain elongation. Careful selection of solvents and the use of chaotropic salts or additives that disrupt secondary structures can sometimes alleviate these issues.

Resins and Linkers for Effective Incorporation and Cleavage

The choice of resin and linker is a critical parameter for the successful solid-phase synthesis of peptides containing N-delta-Methyl-L-glutamine. The properties of the solid support can influence not only the coupling efficiency but also the extent of side reactions and the final cleavage of the peptide from the resin.

For peptides containing residues prone to side reactions like diketopiperazine formation, 2-chlorotrityl chloride (2-CTC) resin is often the preferred choice. researchgate.netacs.orgspringernature.com Its steric bulk effectively hinders the intramolecular cyclization that leads to DKP formation. Furthermore, 2-CTC resin allows for the cleavage of the peptide under very mild acidic conditions, which is advantageous for preserving acid-sensitive protecting groups on other residues.

Wang resin is another commonly used support for the synthesis of peptides with a C-terminal carboxylic acid. nih.govacs.orgnih.gov While generally robust, it may be more susceptible to DKP formation compared to 2-CTC resin, especially with C-terminal proline or other secondary amines.

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA) . A cleavage "cocktail" containing scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) is used to quench reactive carbocations generated during the deprotection of other amino acid side chains, thereby preventing unwanted modifications to sensitive residues like tryptophan and methionine. peptide.com For peptides containing N-methylated amino acids, it has been observed that prolonged exposure to strong acid during cleavage can sometimes lead to side reactions, such as fragmentation between consecutive N-methylated residues. nih.gov Therefore, optimizing the cleavage time is important to ensure complete deprotection while minimizing degradation of the desired product.

Utilization in Solution-Phase Peptide Synthesis (LPPS) Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) offers distinct advantages in certain scenarios, particularly for the synthesis of short peptides, peptide fragments for convergent synthesis, or peptides containing difficult sequences that are prone to aggregation on a solid support.

The principles of LPPS involve the stepwise elongation of the peptide chain in a homogenous solution, with purification of the intermediate peptides after each coupling step. This allows for rigorous characterization of intermediates, ensuring the purity of the final product. For sterically hindered amino acids like N-delta-Methyl-L-glutamine, LPPS provides the flexibility to use a wider range of solvents and reaction conditions to optimize the coupling reaction. The use of fragment condensation, where pre-synthesized peptide fragments are coupled together in solution, is a powerful strategy in LPPS for the synthesis of longer peptides. springernature.com This approach can be particularly useful for incorporating N-delta-methylated residues, as the challenging coupling can be performed on a smaller, more manageable fragment.

Comparative Evaluation of Solution-Phase vs. Solid-Phase Methods

Both SPPS and LPPS have their own set of advantages and disadvantages when it comes to the synthesis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS):

Advantages: High efficiency for the synthesis of long peptides, ease of automation, and simplified purification procedures where excess reagents and byproducts are simply washed away.

Disadvantages: Challenges with peptide aggregation on the resin, difficulty in monitoring reaction completion in real-time, and the potential for incomplete reactions leading to deletion sequences. For sterically hindered residues, these issues can be more pronounced.

Liquid-Phase Peptide Synthesis (LPPS):

Advantages: Better control over reaction conditions, suitability for the synthesis of short peptides and fragments, and the ability to purify and characterize intermediates at each step, leading to a highly pure final product. LPPS can be more amenable to overcoming solubility and aggregation issues.

Disadvantages: More labor-intensive and time-consuming due to the need for purification after each step, and generally not as well-suited for the synthesis of very long peptides via a stepwise approach. However, the use of fragment condensation can mitigate this limitation.

For the incorporation of this compound, the choice between SPPS and LPPS depends on the specific target peptide. For shorter peptides or for the synthesis of a fragment containing this residue that will later be used in a convergent strategy, LPPS may be advantageous. For the synthesis of longer peptides where this residue is incorporated at a single or a few positions, an optimized SPPS protocol is often the more practical approach.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Efficiency for Long Peptides | High | Lower (stepwise), High (fragment condensation) |

| Purification | Simple washing steps; final cleavage and purification | Required after each coupling step |

| Reaction Monitoring | Indirect (e.g., colorimetric tests) | Direct (e.g., TLC, HPLC, NMR) |

| Handling of Sterically Hindered Residues | Can be challenging; may require specialized reagents and conditions | More flexibility in optimizing conditions |

| Automation | Well-established | Less common |

| Scale-up | Well-suited for large-scale production | Can be more complex for large-scale stepwise synthesis |

Protecting Group Strategies for Orthogonal Synthesis

In solid-phase peptide synthesis (SPPS), orthogonal protecting group strategies are fundamental to ensure the selective deprotection of specific functional groups without affecting others. The use of this compound fits seamlessly into the widely used Fmoc/tBu (tert-butyl) orthogonal scheme.

The N-alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This allows for its removal under mild basic conditions, typically with piperidine (B6355638), at each step of peptide elongation without disturbing acid-labile side-chain protecting groups.

Crucially, the N-delta-methyl group on the glutamine side chain does not typically require a protecting group during standard Fmoc-based SPPS. The methylation of the amide nitrogen significantly reduces its nucleophilicity and eliminates the possibility of side reactions such as dehydration to a nitrile, which can be a concern with unprotected asparagine and glutamine under certain activation conditions. amazonaws.com This inherent stability of the N-methylated amide simplifies the protecting group strategy, as the side chain is self-protected.

This orthogonality is critical when constructing complex peptides with multiple functional groups that require selective manipulation. For instance, other residues in the peptide sequence, such as aspartic acid or lysine (B10760008), would have their side chains protected with acid-labile groups like tert-butyl (tBu) or tert-butoxycarbonyl (Boc), respectively. These remain intact during the repetitive base-mediated cleavage of the Fmoc group and are only removed at the final cleavage step with strong acid, such as trifluoroacetic acid (TFA).

Table 1: Orthogonal Protecting Groups in Fmoc SPPS

| Functional Group | Protecting Group | Cleavage Condition | Stability |

|---|---|---|---|

| α-Amine | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

| Side-Chain Carboxyl (Asp, Glu) | tBu, OtBu | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Side-Chain Amine (Lys) | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

Design and Synthesis of Peptidomimetics Incorporating N-delta-Methyl-L-glutamine

Peptidomimetics are designed to mimic natural peptides but offer advantages such as improved stability against proteolysis and better bioavailability. nii.ac.jp N-methylation of the peptide backbone or side chains is a common strategy in peptidomimetic design. nih.gov The incorporation of N-delta-Methyl-L-glutamine is a specific application of this strategy, focusing on side-chain modification.

Influence of Side Chain Modification on Conformational Preferences

The amide group of the glutamine side chain can act as both a hydrogen bond donor and acceptor, participating in intramolecular and intermolecular interactions that stabilize peptide secondary structures. illinois.edu The substitution of the amide proton with a methyl group in N-delta-Methyl-L-glutamine eliminates its hydrogen bond donor capability.

This modification has significant conformational implications:

Disruption of Hydrogen Bonding: It prevents the formation of hydrogen bonds that would typically involve the side-chain amide N-H group, thereby altering local folding preferences. illinois.edu

Steric Effects: The methyl group introduces steric bulk, which can restrict the rotational freedom (chi angles) of the side chain, favoring certain rotameric states.

Backbone Influence: By altering side-chain-backbone interactions, the N-delta-methylation can indirectly influence the peptide backbone dihedral angles (phi and psi), potentially favoring conformations that might be less populated in the unmodified peptide. For example, the loss of a side-chain-to-backbone hydrogen bond might destabilize a particular turn structure, leading to a more extended local conformation.

Computational and spectroscopic studies on glutamine-containing peptides have shown that the side chain actively participates in forming hydrogen bonds that stabilize specific structures like inverse γ-turns or β-turns. researchgate.net The introduction of a delta-methyl group would preclude these specific interactions, guiding the peptide into alternative conformational spaces.

Role in Generating Constrained or Cyclic Peptide Structures

Constraining a peptide's conformation, either through cyclization or other means, can lead to increased receptor affinity and selectivity by reducing the entropic penalty upon binding. N-methylation is a well-established tool for achieving conformational constraint. ucd.ienih.gov

Incorporating N-delta-Methyl-L-glutamine can contribute to this in several ways:

Promoting Specific Turns: While it disrupts certain hydrogen bonds, the conformational bias induced by N-delta-methylation can favor specific backbone geometries that are conducive to cyclization. By discouraging alternative conformations, it can increase the population of the desired pre-cyclic conformation, thus facilitating the ring-closing reaction. nih.gov

The synthesis of N-methylated cyclic peptides often involves standard solid-phase synthesis of the linear precursor followed by a solution-phase or on-resin cyclization step. nih.govspringernature.com The use of this compound as a building block is fully compatible with these procedures.

Application in the Construction of Peptide Libraries for Research Screening

Peptide libraries are powerful tools in drug discovery and biomedical research for identifying novel ligands for biological targets. nih.gov These libraries can comprise thousands to billions of different peptide sequences. The properties of the constituent amino acids are crucial for the quality and utility of the library.

Incorporating this compound into peptide libraries, including DNA-encoded libraries (DELs), can offer several advantages: acs.org

Increased Proteolytic Stability: N-methylated residues are known to confer resistance to enzymatic degradation. Peptides in a screening library containing N-delta-methyl-L-glutamine would have a longer half-life in biological assays.

Structural Diversity: The inclusion of non-natural amino acids like N-delta-methyl-L-glutamine vastly increases the structural and conformational diversity of the library, expanding the chemical space that can be explored for potential binders.

Improved Pharmacokinetic Properties: Hits identified from a library containing N-methylated residues are more likely to possess favorable drug-like properties, such as membrane permeability, making them better starting points for lead optimization. nih.gov

The synthesis of such libraries follows established protocols, with the this compound building block being incorporated at desired positions using standard automated or manual peptide synthesis techniques. acs.org

Table 2: Impact of N-delta-Methyl-L-glutamine on Peptide Properties

| Property | Effect of N-delta-Methylation | Rationale |

|---|---|---|

| Conformational Flexibility | Decreased | Steric hindrance and removal of H-bond donor capability restricts side-chain and backbone conformations. |

| Proteolytic Stability | Increased | N-methylated amide bonds can sterically hinder the approach of proteases. |

| Hydrogen Bonding | Modified | Eliminates the side-chain amide as a hydrogen bond donor. |

Advanced Methodologies for Peptide Ligation Involving Modified Glutamine Residues

For the synthesis of very long peptides or proteins, the stepwise addition of single amino acids becomes inefficient. Instead, chemical ligation techniques are used to join smaller, fully protected peptide fragments. Native Chemical Ligation (NCL) is the most prominent of these methods, involving the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. chimia.ch

While classic NCL is restricted to cysteine junctions, numerous advanced methodologies have been developed to expand the range of ligation sites. Ligation at glutamine residues is possible through the use of modified glutamine building blocks that contain a thiol moiety in their side chain. researchgate.net After the ligation reaction, which proceeds similarly to NCL, the thiol group can be removed in a desulfurization step to yield the native glutamine residue. researchgate.net

These "ligation-desulfurization" strategies could be adapted for peptides containing N-delta-methyl-L-glutamine. A hypothetical strategy would involve the synthesis of a peptide fragment with a C-terminal thioester and another fragment containing an N-terminal, side-chain-thiol-bearing N-delta-methyl-glutamine analogue. Following the chemoselective ligation, a desulfurization reaction would yield the final peptide with the N-delta-methyl-L-glutamine residue at the ligation junction.

Other advanced ligation techniques, such as α-ketoacid-hydroxylamine (KAHA) ligation, offer alternatives for coupling peptide fragments at non-cysteine sites. acs.org These methods rely on the chemoselective reaction between a C-terminal α-ketoacid and an N-terminal hydroxylamine. The development of hydroxylamine building blocks that generate canonical amino acid residues post-ligation makes this a powerful tool. acs.org It is conceivable that custom hydroxylamine derivatives could be synthesized to enable ligation at an N-delta-methyl-L-glutamine residue, further expanding the toolkit for assembling complex peptides incorporating this modification.

Derivatization and Further Functionalization of N Alpha Fmoc N Delta Methyl L Glutamine for Research Probes

Site-Specific Modification Strategies of the Gamma-Carboxyl Group in Research Applications

The gamma-carboxyl group of the glutamine side chain is a prime target for site-specific modifications, particularly when the alpha-amino group is protected by Fmoc. This carboxylate can be activated and coupled to a variety of molecules to generate research probes with tailored functions.

A common strategy involves the activation of the gamma-carboxyl group, often using carbodiimide (B86325) chemistry (e.g., with dicyclohexylcarbodiimide, DCC, or diisopropylcarbodiimide, DIC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This creates an active ester that can readily react with nucleophiles. This approach is instrumental in:

Attaching reporter groups: Fluorophores, biotin (B1667282) tags, or other reporter molecules containing a primary amine can be conjugated to the gamma-carboxyl group. This allows for the tracking and detection of peptides incorporating this modified residue.

Solid-phase peptide synthesis (SPPS): The gamma-carboxyl group can be used to anchor the amino acid to a resin. For instance, it can be coupled to a rink amide or Wang resin, leaving the alpha-amino group (once deprotected) available for peptide chain elongation.

Formation of specialized amides and esters: The carboxyl group can be converted into a wide range of amides or esters to study enzyme-substrate interactions or to modulate the physicochemical properties of a peptide, such as solubility or conformational stability.

A notable application is the synthesis of peptides with site-specific post-translational modifications, such as glutamate (B1630785) arginylation (EArg). researchgate.net In a representative synthesis, the gamma-carboxyl group of an Fmoc-protected glutamate derivative is coupled to a protected arginine derivative, mimicking a natural modification. researchgate.net This same principle allows for the attachment of various other functional moieties to the gamma-carboxyl group of N-alpha-FMoc-N-delta-Methyl-L-glutamine. The gamma-carboxylation recognition site on proteins, which involves specific residues near the target glutamate, underscores the biological significance of modifications at this position. rsc.org

Functionalization of the N-delta-Methyl-Glutamine Moiety for Bioconjugation Research

The N-delta-methyl group of the glutamine side chain presents a unique handle for functionalization. As a secondary amine within an amide structure, its reactivity is distinct from the primary amide of standard glutamine or the alpha-amino group. While its nucleophilicity is reduced, particularly compared to primary amines like the side chain of lysine (B10760008), specific chemical strategies can achieve its selective modification for bioconjugation. nih.gov

Recent advances in bioconjugation chemistry offer plausible methods for targeting such secondary amines:

Secondary Amine Selective Petasis (SASP) Reaction: This reaction exploits the ability of secondary amines to form more electrophilic iminium ions compared to primary amines. nih.gov In a multicomponent reaction with a boronic acid and an aldehyde (like glyoxylic acid), the N-delta-methyl amine could be selectively coupled to a payload-carrying boronic acid, offering a pathway for direct functionalization. nih.gov

Ortho-Phthalaldehyde (OPA) Chemistry: A novel method utilizes OPA to "clamp" two different amine nucleophiles together. nih.gov It has been shown to effectively crosslink secondary amines to the primary epsilon-amino group of lysine on proteins. nih.gov This strategy could potentially be adapted to link the N-delta-methyl-glutamine moiety to another amine-containing molecule or peptide, creating a stable isoindolinone linkage.

These strategies would allow for the introduction of probes, crosslinkers, or other functional groups directly onto the side-chain amide nitrogen, a position not typically accessible through standard bioconjugation techniques that target cysteine or lysine. This enables the creation of novel peptide architectures and probes for studying protein-protein interactions or enzymatic mechanisms where the glutamine side chain plays a critical role.

Development of Fluorescent or Isotopic Labels for Spectroscopic and Mass Spectrometric Research

The incorporation of stable isotopes or fluorescent tags into this compound is crucial for quantitative and qualitative analysis in modern proteomics and metabolomics research. These labels serve as powerful reporters for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Stable isotope labeling is a definitive method for tracing the metabolic fate of molecules and for use as internal standards in quantitative mass spectrometry. This compound can be synthesized with heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) incorporated at specific positions or uniformly throughout the molecule.

The synthesis of these labeled compounds typically starts from commercially available isotopically enriched precursors. For example, L-Glutamine (¹³C₅, 99%; ¹⁵N₂, 99%) can be chemically converted to its N-delta-methyl derivative and subsequently protected with the Fmoc group. These labeled building blocks are then used in solid-phase peptide synthesis to produce peptides that can be unambiguously identified and quantified by mass spectrometry. acs.orgacs.org

The use of ¹³C and ¹⁵N enrichment is particularly valuable for:

NMR Spectroscopy: High levels of enrichment in selected amino acids enable multidimensional heteronuclear NMR experiments to determine the three-dimensional structure of peptides and proteins. nih.gov

Mass Spectrometry (MS): Peptides containing heavy isotopes exhibit a predictable mass shift, allowing them to be distinguished from their unlabeled counterparts. This is the basis for many quantitative proteomics techniques. Methods using gas chromatography/mass spectrometry (GC/MS) can determine the enrichment of both ¹³C and ¹⁵N in glutamine derivatives, facilitating detailed metabolic flux analysis. nih.govresearchgate.net

The table below lists examples of commercially available isotopically labeled Fmoc-glutamine derivatives, which could be starting points for the synthesis of a labeled N-delta-methyl version.

| Compound Name | Labeling | Application |

| L-Glutamine-N-Fmoc (¹³C₅, ¹⁵N₂) | Uniform ¹³C and ¹⁵N | Proteomics, Biomolecular NMR |

| L-Glutamine-N-Fmoc, N-γ-Trityl (¹³C₅, ¹⁵N₂) | Uniform ¹³C and ¹⁵N | Peptide Synthesis, Proteomics |

| L-Glutamine-N-Fmoc, N-γ-Trityl (¹⁵N₂) | Uniform ¹⁵N | Peptide Synthesis, MS |

This table is illustrative and based on available data for glutamine derivatives. acs.orgacs.org

Fluorescent labeling provides a sensitive means for visualizing and quantifying peptides in biological systems. There are several strategies for incorporating a fluorescent tag into a molecule like this compound.

Intrinsic Fluorescence of the Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group itself is fluorescent. This property can be exploited for detection purposes, for example, in monitoring the progress of solid-phase peptide synthesis by measuring the fluorescence of the cleaved Fmoc-piperidine adduct. nih.gov While its quantum yield is modest compared to dedicated fluorophores, it can serve as a built-in label in certain applications. acs.org

Coupling to the Gamma-Carboxyl Group: As discussed in section 4.1, the most common strategy for attaching a fluorescent dye is through the side-chain carboxyl group. A variety of amine-reactive fluorescent dyes (e.g., derivatives of fluorescein, rhodamine, or cyanine) can be coupled to the activated gamma-carboxyl group.

Labeling the Alpha-Amine: After the peptide chain is synthesized, the N-terminal Fmoc group can be removed, revealing a primary alpha-amino group. This amine can then be selectively labeled with an amine-reactive fluorescent dye.

General chemical labeling techniques often involve the reaction of a reactive derivative of a fluorophore with a functional group on the target molecule, such as an amine or a carboxyl group. rsc.org For instance, an NHS-ester derivative of a fluorophore will react with an amine, while an amine-containing fluorophore can be coupled to a carboxylic acid.

Orthogonal Protection Strategies for Sequential Derivatization

Orthogonal protection is a cornerstone of modern peptide and organic synthesis, allowing for the selective removal of one type of protecting group in the presence of others. kaist.ac.kr This strategy is essential when multiple, distinct modifications are planned for a single molecule, such as this compound. The Fmoc group, which is labile to a base (typically piperidine), forms the basis of one level of orthogonality. nih.gov

To achieve sequential, site-specific derivatization of the glutamine side chain, a protecting group that is stable to piperidine (B6355638) but removable under different conditions is required. Several such groups are commonly used in Fmoc-based peptide synthesis:

Trityl (Trt) and Methyltrityl (Mtt): The trityl group and its derivatives are highly acid-labile. nih.gov For instance, Fmoc-Gln(Trt)-OH or Fmoc-Gln(Mtt)-OH are used to protect the side-chain amide of glutamine. The Trt or Mtt group can be selectively removed using dilute trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), conditions which leave acid-labile groups on the resin (like t-butyl esters) and the N-alpha-Fmoc group intact. nih.gov This unmasks the side-chain amide for further functionalization.

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): The Dde group is a "super-orthogonal" protecting group. It is stable to both the basic conditions used to remove Fmoc and the acidic conditions used to cleave peptides from most resins. nih.gov The Dde group is selectively removed by treatment with dilute hydrazine (B178648) in a solvent like dimethylformamide (DMF). nih.gov This allows for side-chain modification at any stage of the synthesis.

The use of these orthogonal protecting groups on the side chain of glutamine, in conjunction with the N-alpha-Fmoc group, provides a powerful toolkit for creating complex, multifunctionalized peptides based on the this compound scaffold.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid-labile groups (Boc, tBu, Trt), Hydrazine-labile (Dde) |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base-labile (Fmoc), Hydrazine-labile (Dde) |

| Methyltrityl | Mtt | Dilute TFA in DCM | Base-labile (Fmoc), Hydrazine-labile (Dde) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Base-labile (Fmoc), Acid-labile groups |

| 9H-Xanthen-9-yl | Xan | TFA/Scavenger mixtures | Base-labile (Fmoc) |

This table summarizes common orthogonal protecting groups and their cleavage conditions relevant to Fmoc-based peptide synthesis. nih.govnih.govkaist.ac.kr

Analytical Characterization Methodologies for N Alpha Fmoc N Delta Methyl L Glutamine and Its Peptidic Products in Research

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of N-alpha-FMoc-N-delta-Methyl-L-glutamine. These techniques provide detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including modified amino acids. Both ¹H and ¹³C NMR are utilized to confirm the identity and purity of this compound.

The introduction of the N-delta-methyl group is expected to cause a downfield shift in the adjacent methylene protons (γ-CH₂) and introduce a new singlet or doublet (depending on the solvent and temperature) corresponding to the N-CH₃ protons, typically in the range of 2.7-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound would be expected to show distinct resonances for the carbonyl carbons, the alpha-carbon, the aliphatic side-chain carbons, the N-methyl carbon, and the carbons of the Fmoc group. The N-delta-methylation would most notably introduce a new signal for the methyl carbon, typically appearing in the range of 30-40 ppm.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Fmoc Group | 7.2 - 7.8 (aromatic), 4.2 - 4.5 (CH, CH₂) | 120 - 144 (aromatic), 67 (CH₂), 47 (CH) |

| Glutamine α-CH | 4.0 - 4.3 | 53 - 55 |

| Glutamine β-CH₂ | 1.9 - 2.2 | 27 - 29 |

| Glutamine γ-CH₂ | 2.2 - 2.5 | 31 - 33 |

| Glutamine δ-C=O | - | 174 - 176 |

| N-delta-CH₃ | 2.7 - 3.0 | 30 - 40 |

| Carboxyl C=O | - | 173 - 176 |

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=O Stretch (Urethane - Fmoc) | 1690 - 1720 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The Fmoc group in this compound has a strong UV absorbance due to its fluorenyl moiety. This property is extensively used for the quantification of the compound during chromatographic analysis. The typical UV spectrum of an Fmoc-protected amino acid exhibits absorption maxima around 265 nm and 301 nm.

Mass Spectrometry Approaches for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and assessing the purity of this compound and its peptidic products. Soft ionization techniques are preferred to prevent fragmentation of the intact molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like protected amino acids. It allows for the accurate determination of the molecular weight by generating protonated molecules [M+H]⁺ or other adducts. For this compound (Molecular Formula: C₂₁H₂₂N₂O₅, Molecular Weight: 382.41 g/mol ), the expected [M+H]⁺ ion would be observed at m/z 383.4.

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by analyzing the fragmentation patterns. Common fragmentation pathways for Fmoc-protected amino acids include the loss of the Fmoc group (222 Da) or cleavage of the amino acid side chain. The N-delta-methylation would also influence the fragmentation of the glutamine side chain.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is another soft ionization technique, particularly useful for the analysis of larger molecules such as peptides incorporating this compound. creative-proteomics.com It typically produces singly charged ions, simplifying the resulting mass spectrum. creative-proteomics.com In the analysis of peptidic products, MALDI-TOF can be used to verify the correct incorporation of the modified amino acid by confirming the expected molecular weight of the full-length peptide. creative-proteomics.com

For the analysis of the amino acid itself, MALDI-TOF can confirm the molecular weight. The choice of matrix is crucial for successful ionization and to minimize fragmentation.

| Technique | Ionization Type | Typical Application | Expected m/z for this compound |

| ESI-MS | Soft | Molecular weight determination, purity assessment | [M+H]⁺ at 383.4 |

| MALDI-TOF | Soft | Molecular weight of peptides, purity assessment | [M+H]⁺ at 383.4, [M+Na]⁺ at 405.4 |

Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are essential for the purification of this compound after its synthesis and for assessing the purity of the final product and any subsequent peptides.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of Fmoc-protected amino acids and peptides. researchgate.net Reversed-phase HPLC (RP-HPLC) is the standard technique, where a nonpolar stationary phase is used with a polar mobile phase.

Purity Analysis: The purity of this compound is determined by injecting a sample onto an analytical RP-HPLC column and monitoring the elution profile with a UV detector, typically at 265 nm or 280 nm where the Fmoc group absorbs strongly. A pure sample should ideally show a single sharp peak. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Separation: Preparative RP-HPLC is used for the purification of the compound on a larger scale. The conditions are optimized to achieve baseline separation of the desired product from any unreacted starting materials or side products. A typical mobile phase system for the separation of Fmoc-amino acids consists of a gradient of acetonitrile in water, with an additive such as trifluoroacetic acid (TFA) to improve peak shape.

| Parameter | Typical Conditions for RP-HPLC Analysis |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-100% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Note: These are general conditions and may require optimization for the specific compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

The method typically involves a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the enantioseparation of N-Fmoc amino acids. phenomenex.comresearchgate.netresearchgate.net The analysis allows for the simultaneous determination of chemical impurities and the quantification of the undesired D-enantiomer. researchgate.net Enantiomeric impurities in commercially available L-amino acid derivatives can be as low as 0.03–0.58%. researchgate.net

Reversed-phase HPLC is also the standard method for analyzing the purity of the final peptidic products after synthesis and purification. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Analysis of Fmoc-Amino Acids

| Parameter | Condition | Reference |

| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T, Lux Cellulose-2) | phenomenex.comsigmaaldrich.com |

| Mobile Phase | A: 20 mM ammonium acetate, pH 4.1; B: Methanol (60:40, v/v) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Temperature | 25 °C | sigmaaldrich.com |

| Detection | UV @ 260 nm | sigmaaldrich.com |

| Injection Volume | 1-5 µL | phenomenex.comsigmaaldrich.com |

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact this compound due to the compound's low volatility and thermal lability. thermofisher.com Amino acids and their protected derivatives tend to decompose in the high temperatures of the GC injector port. thermofisher.com

However, GC is a valuable technique for analyzing the core amino acid after cleavage of the protecting groups or for detecting volatile byproducts from the synthesis process. To make the amino acid amenable to GC analysis, a derivatization step is required to convert the polar functional groups into more volatile, stable derivatives. sigmaaldrich.com This process typically involves two stages:

Deprotection: Removal of the Fmoc group to yield the N-delta-Methyl-L-glutamine.

Derivatization: Conversion of the free amino acid into a volatile form, for example, by esterification followed by acylation (e.g., creating N-trifluoroacetyl-O-alkyl esters) or by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comcat-online.comnih.gov

Once derivatized, the compound can be separated and quantified using GC, often on a chiral column to determine the enantiomeric purity of the core amino acid. cat-online.com This indirect method can confirm the stereochemical integrity of the original building block after it has been subjected to synthetic conditions.

Table 2: General Workflow for GC Analysis of Amino Acid Derivatives

| Step | Description | Common Reagents |

| 1. Hydrolysis/Deprotection | Cleavage of the amino acid from a peptide or removal of protecting groups (e.g., Fmoc). | 6N Hydrochloric Acid |

| 2. Derivatization | Conversion of the polar amino acid into a volatile derivative for GC analysis. | Isobutyl chloroformate; Silylation agents (MSTFA, MTBSTFA); Trifluoroacetic anhydride (TFAA) |

| 3. GC Separation | Separation of the derivatized amino acid and its enantiomer on a capillary column. | Chiral columns (e.g., Lipodex E) or non-chiral columns (e.g., 5% phenyl methylpolysiloxane) |

| 4. Detection | Detection of the eluted compounds. | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Stereochemical Purity Determination Methodologies for Modified Amino Acids

Ensuring the stereochemical purity of modified amino acids like this compound is critical, as the presence of the incorrect enantiomer can lead to diastereomeric peptide impurities with potentially different biological activities and toxicological profiles. researchgate.net Several methodologies are employed to confirm the enantiomeric excess.

Direct Enantioseparation: This is the most common approach and involves the use of chiral chromatography.

Chiral HPLC: As detailed in section 5.3.1, this method uses a chiral stationary phase to physically separate the L- and D-enantiomers, allowing for direct quantification. phenomenex.com

Chiral GC: Following appropriate deprotection and derivatization, gas chromatography on a chiral column can effectively separate and quantify the enantiomers of the core N-methylated amino acid. cat-online.comnih.gov

Indirect Enantioseparation: This method involves derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. A widely used CDA is Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, or FDAA). nih.gov The resulting diastereomeric products can be analyzed by reversed-phase HPLC-MS. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can also be used to determine enantiomeric purity. acs.org This often involves using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Table 3: Comparison of Stereochemical Purity Determination Methods

| Method | Principle | Sample Preparation | Key Advantages |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Minimal; direct injection of the Fmoc-amino acid. | High precision, direct quantification, widely used for quality control. phenomenex.com |

| Chiral GC-MS | Separation of volatile, derivatized enantiomers on a chiral column. | Requires deprotection and derivatization. | High sensitivity and resolution; provides mass spectral data for identification. nih.gov |

| Marfey's Method (HPLC-MS) | Derivatization with a chiral reagent (e.g., FDAA) to form diastereomers, followed by separation on a non-chiral column. | Requires derivatization reaction. | Applicable to a wide variety of amino acids; high sensitivity with MS detection. nih.gov |

Advanced Techniques for Investigating Conformational Aspects in Peptide Research (e.g., Circular Dichroism, X-ray Crystallography of modified peptides)

The incorporation of an N-methylated amino acid can significantly alter the conformational landscape of a peptide by restricting the rotation around the Cα-N bond and removing a hydrogen bond donor. Advanced techniques are essential to understand these structural consequences.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils. For peptides containing this compound, CD spectroscopy can reveal how this modification influences the peptide's propensity to adopt a specific fold, such as a helical structure. nih.gov For instance, a right-handed 3₁₄-helix in β-peptides gives a characteristic CD spectrum with a minimum around 193 nm and a maximum around 211 nm. nih.gov

X-ray Crystallography: X-ray crystallography provides the most detailed, high-resolution three-dimensional structure of a molecule in its crystalline state. iisc.ac.in For peptides containing modified residues, this technique can unambiguously determine the peptide backbone conformation, side-chain orientations, and intermolecular interactions, including hydrogen bonding patterns. iisc.ac.innih.gov By analyzing the crystal structure of a peptide incorporating N-delta-Methyl-L-glutamine, researchers can precisely measure bond angles, torsion angles, and hydrogen bond distances to understand the specific stereochemical constraints imposed by the N-methylation. mdpi.com This information is invaluable for rational peptide design and for understanding structure-activity relationships. iisc.ac.in

Table 4: Information Obtained from Advanced Structural Techniques

| Technique | Principle | Type of Information Provided |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Provides information on the secondary structure content (e.g., % α-helix, % β-sheet) of the peptide in solution. nih.govnih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal of the peptide. | Yields a high-resolution, 3D atomic model of the peptide's conformation, packing, and intermolecular interactions in the solid state. iisc.ac.inmdpi.com |

Computational Approaches and Theoretical Studies Involving N Alpha Fmoc N Delta Methyl L Glutamine

Molecular Modeling and Simulation of Modified Glutamine Residues in Peptide Conformation

Molecular modeling and molecular dynamics (MD) simulations are indispensable for understanding how the incorporation of a modified residue like N-delta-Methyl-L-glutamine influences the three-dimensional structure and dynamic behavior of a peptide. nih.govresearchgate.net These methods simulate the movements of atoms over time, revealing the conformational preferences and flexibility of the peptide chain. escholarship.org

The introduction of a methyl group on the delta-nitrogen of the glutamine side chain is expected to have several significant conformational effects. Firstly, it removes a hydrogen bond donor capability from the side chain amide, which would otherwise participate in intra- or intermolecular hydrogen bonds. Secondly, the methyl group adds steric bulk, which can restrict the rotational freedom (torsional angles) of the side chain. An ab initio study on N-acetyl-L-glutamine-N-methylamide has shown that the glutamine side chain actively forms hydrogen bonds with nearby amide groups, stabilizing specific backbone conformations. researchgate.net Modification of this side chain would alter such interactions.

MD simulations can be employed to explore these effects systematically. By simulating peptides containing N-delta-Methyl-L-glutamine versus its canonical counterpart, researchers can analyze key structural parameters. nih.govresearchgate.net These parameters include the distribution of backbone (φ, ψ) and side-chain (χ) dihedral angles, the radius of gyration, and the formation of stable secondary structures like helices or sheets. nih.gov Studies on N-methylation of the peptide backbone have demonstrated that this modification can significantly impact conformation and improve properties like solubility. rsc.orgnih.gov While this is distinct from side-chain methylation, it underscores the profound influence of methylation on peptide structure.

| Structural Parameter | Effect of N-delta-Methylation | Computational Analysis Method | Rationale / Scientific Context |

|---|---|---|---|

| Side-Chain Hydrogen Bonding | Eliminates one H-bond donor site | MD Simulation, Quantum Mechanics (QM) | The primary amide (-CONH2) is replaced by a secondary amide (-CONHCH3), losing an N-H donor. This can disrupt H-bond networks that stabilize local structure. researchgate.netnih.gov |

| Side-Chain Flexibility | Potentially reduced rotational freedom | MD Simulation, Dihedral Angle Scanning | The added steric bulk of the methyl group can create energetic penalties for certain side-chain conformations, restricting its movement compared to the unmodified glutamine. |

| Peptide Backbone Conformation | May induce local changes to φ/ψ angles | MD Simulation, NMR Spectroscopy | Altered side-chain interactions can indirectly influence the preferred backbone geometry to accommodate the modified residue. nih.gov |

| Solvation Properties | Increased hydrophobicity of the side chain | MD Simulation with Explicit Solvent | The replacement of a polar N-H bond with a nonpolar C-H bond in the methyl group can alter the peptide's interaction with water, potentially affecting solubility and aggregation propensity. rsc.org |

Quantum Chemical Calculations for Understanding Reactivity and Selectivity in Synthesis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are crucial for elucidating the electronic structure and reactivity of molecules, providing a mechanistic understanding of chemical reactions at a subatomic level. mdpi.com For N-alpha-FMoc-N-delta-Methyl-L-glutamine, these methods can be applied to understand its behavior during solid-phase peptide synthesis (SPPS).

The synthesis process involves two key steps where quantum chemistry offers valuable insights: the coupling reaction and the deprotection of the Fmoc group. DFT calculations can model the transition states of peptide bond formation, helping to understand the kinetics and thermodynamics of coupling the protected amino acid to the growing peptide chain. nih.govmdpi.com Such studies can predict activation energies and reaction pathways, explaining the efficiency of different coupling reagents or the potential for side reactions. mdpi.com

Furthermore, the removal of the N-alpha-Fmoc protecting group by a base like piperidine (B6355638) is a well-defined reaction mechanism (β-elimination) that can be modeled using DFT. nih.gov These calculations can determine the energy barrier for the initial proton abstraction from the fluorenyl group and the subsequent steps leading to the free amine, confirming the lability of the Fmoc group under specific basic conditions. acs.org By analyzing the electronic properties—such as atomic charges and molecular orbitals—of this compound, chemists can predict its reactivity and optimize synthesis protocols. Studies on similar systems have used DFT to analyze how modifications like N-methylation affect electronic properties and cis/trans amide isomerization barriers. rsc.orgnih.gov

| Synthetic Step / Property | Computational Method | Objective of the Calculation | Expected Insight |

|---|---|---|---|

| Fmoc Group Removal | DFT, Transition State Search | Calculate the activation energy for the base-catalyzed E1cb elimination mechanism. nih.gov | Understanding the reaction kinetics and confirming the efficiency of deprotection conditions. |

| Peptide Bond Formation | DFT, Reaction Path Following | Model the nucleophilic attack of the amine on the activated carboxyl group to determine the energy profile of the coupling reaction. nih.gov | Predicting coupling efficiency, identifying rate-limiting steps, and understanding the role of activating agents. |

| Side-Chain Stability | DFT, Geometry Optimization | Assess the stability of the N-delta-methyl amide group under various synthesis conditions (e.g., acidic cleavage). | Predicting potential side reactions or degradation of the modified side chain during synthesis. |

| Rotamer Energies | QM (MP2, DFT) | Calculate the relative energies of different side-chain conformations (rotamers) for the N-delta-Methyl-L-glutamine residue. nih.gov | Providing accurate energy parameters for use in higher-level molecular mechanics force fields and simulations. |

Docking Studies of Peptides Containing N-delta-Methyl-L-glutamine with Target Receptors for Research Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) when bound to another (a receptor, typically a protein). mdpi.com This method is instrumental in structure-based drug design and for generating hypotheses about biological function. jscimedcentral.com For peptides incorporating N-delta-Methyl-L-glutamine, docking studies can predict how this modification impacts binding to a specific protein target.

The process involves placing the peptide into the binding site of a receptor in various conformations and using a scoring function to estimate the strength of the interaction. The introduction of the N-delta-methyl group would be a critical factor in these simulations. Compared to a canonical glutamine residue, the modified side chain has:

Reduced Hydrogen Bonding: The loss of an N-H donor prevents the formation of a hydrogen bond at that position, which could be critical for affinity if the receptor has a corresponding hydrogen bond acceptor. nih.gov

Increased Steric Hindrance: The methyl group is larger than a hydrogen atom and may cause steric clashes with the receptor surface, forcing the peptide into a less favorable conformation.

Enhanced Hydrophobic Interactions: The nonpolar methyl group can form favorable van der Waals or hydrophobic interactions if the binding pocket has a complementary nonpolar region.

A notable experimental study investigating inhibitors for the Stat3 protein provides direct context. Researchers found that mono- and di-methylation of the side chain nitrogen of a glutamine residue within a phosphopeptide inhibitor resulted in a dramatic loss of binding affinity. nih.gov Docking studies of such analogs would aim to rationalize this finding, likely by showing the disruption of a key hydrogen bond and/or the introduction of a steric penalty. nih.gov By visualizing the docked poses, researchers can generate new hypotheses, for instance, suggesting alternative modifications that might better fit the receptor pocket and improve binding affinity. plos.org

| Step | Description | Key Considerations for N-delta-Methyl-L-glutamine |

|---|---|---|

| 1. Receptor Preparation | Obtain the 3D structure of the target protein (from PDB or homology modeling) and prepare it by adding hydrogens and assigning charges. | The accuracy of the binding site definition is critical for meaningful results. |

| 2. Ligand Preparation | Generate a 3D model of the peptide containing N-delta-Methyl-L-glutamine. This requires a force field that can handle non-canonical residues. | The partial charges and van der Waals parameters for the modified glutamine side chain must be accurately defined. |

| 3. Docking Simulation | The peptide is flexibly docked into the defined receptor binding site using algorithms that sample various conformations and orientations. | The docking algorithm must be capable of handling peptide flexibility, which is a significant challenge. nih.gov |

| 4. Pose Scoring and Analysis | The resulting docked poses are ranked using a scoring function that estimates binding free energy. Top poses are visually inspected. | Analysis focuses on how the methyl group affects key interactions (H-bonds, salt bridges, hydrophobic contacts) compared to the unmodified peptide. nih.gov |

| 5. Hypothesis Generation | Based on the analysis, new hypotheses are formed about the structure-activity relationship (SAR) to guide the design of new peptide variants. | For example, if a steric clash is observed, a hypothesis might be to replace the residue with a smaller amino acid. |

Bioinformatic Analysis of Peptide Sequences Incorporating Non-Canonical Amino Acids

Bioinformatics provides the tools to analyze, predict, and design peptide sequences, and the field is increasingly adapting to include non-canonical amino acids (NCAAs). frontiersin.org The inclusion of residues like N-delta-Methyl-L-glutamine expands the chemical space available for peptide design, but it also presents a challenge for traditional bioinformatics tools that are parameterized for the 20 canonical amino acids. biorxiv.org

Modern bioinformatics approaches are addressing this challenge in several ways:

Customized Sequence Alignments: Traditional alignment algorithms use substitution matrices (e.g., BLOSUM) based on evolutionary data from natural proteins. For NCAAs, new methods are being developed that use chemical similarity metrics to score alignments, allowing for the meaningful comparison of sequences containing modified residues. acs.org

Machine Learning for Property Prediction: Machine learning (ML) models are being trained on datasets of peptides with NCAAs to predict biological activity and physicochemical properties. nih.govplos.orgnih.gov These models can learn complex relationships between the chemical features of a modified residue and its effect on properties like binding affinity, without relying on evolutionary data. nih.govnih.gov For example, a model could be trained to predict the change in binding affinity to a specific HLA protein when a canonical residue is replaced by a modified one. plos.org

Generative Models for Peptide Design: Advanced deep learning models, such as flow-based generative models, can now incorporate any arbitrary NCAA into a protein or peptide structure. biorxiv.org These tools can be used in design pipelines to perform in silico mutational scanning, where a residue is virtually replaced with a library of NCAAs to identify variants with improved properties, such as enhanced binding affinity. plos.orgbiorxiv.org

Databases of Non-Canonical Peptides: The development of specialized databases that catalogue non-canonical peptides and their functions is crucial for the field. oup.com These resources provide the data needed to train predictive models and allow researchers to search for sequences with specific modifications.

These bioinformatic strategies enable the systematic exploration of peptide sequences containing N-delta-Methyl-L-glutamine, facilitating the rational design of novel peptides with tailored properties. rsc.org

| Approach | Description | Application Example for N-delta-Methyl-L-glutamine |

|---|---|---|

| Chemical Fingerprinting | Represents amino acids and peptides as numerical vectors (fingerprints) based on their structural and physicochemical properties. rsc.org | Clustering a library of peptides to identify which modifications, including N-delta-methylation, are associated with a desired activity. |

| Machine Learning Prediction | Trains a model on experimental data to predict properties of new sequences. nih.govnih.govnih.gov | Predicting the binding affinity of a peptide containing N-delta-Methyl-L-glutamine to a target protein, based on a model trained with other modified peptides. plos.org |

| Generative Structural Modeling | Uses deep learning to generate 3D structures of peptides containing NCAAs, often outperforming traditional methods. biorxiv.org | Generating a high-quality structural model of a peptide-receptor complex to be used as a starting point for docking or MD simulations. |

| Specialized Databases | Curated collections of non-canonical peptides and their associated data. oup.comnih.gov | Searching for known peptides with side-chain N-methylations to understand their biological contexts and functions. |

Challenges and Future Directions in the Research and Utilization of N Alpha Fmoc N Delta Methyl L Glutamine

Overcoming Synthetic Hurdles for Scalable Production in Academic Laboratories

The synthesis of N-methylated amino acids like N-delta-Methyl-L-glutamine is inherently complex, and scaling up production for academic and research purposes presents several obstacles. nih.gov The introduction of the methyl group on the side-chain amide nitrogen can be challenging and may lead to side reactions if not carefully controlled. nih.gov One of the primary difficulties lies in achieving high yields and purity, which is crucial for its successful incorporation into peptides. mblintl.com

For academic laboratories, the cost and availability of starting materials and specialized reagents can be a significant barrier. The multi-step synthesis required for N-alpha-FMoc-N-delta-Methyl-L-glutamine often involves expensive protecting groups and coupling agents, making large-scale production economically challenging. researchgate.net Furthermore, the purification of the final product can be labor-intensive and require advanced chromatographic techniques to remove closely related impurities. mblintl.com

Future research in this area is focused on developing more efficient and cost-effective synthetic routes. This includes exploring novel catalysts and reaction conditions that can improve yield and reduce the number of synthetic steps. rsc.org The development of greener synthetic methods, which utilize less hazardous solvents and reagents, is also a key area of focus to make the production of this compound more sustainable and accessible for academic research. researchgate.net